molecular formula C9H11BN2O2 B572776 2,3-Dimethyl-2H-indazole-6-boronic acid CAS No. 1253912-00-3

2,3-Dimethyl-2H-indazole-6-boronic acid

Cat. No. B572776
M. Wt: 190.009
InChI Key: FBEURACXBMNIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethyl-2H-indazole-6-boronic acid is a chemical compound with the empirical formula C7H7BN2O2 . It is a derivative of indazole, a heterocyclic compound that is an important building block in organic synthesis . This compound can be used as a reactant in Suzuki-Miyaura coupling reactions to synthesize indazole derivatives via C-C bond formation by reacting with different aryl halides .


Synthesis Analysis

The synthesis of 2,3-Dimethyl-2H-indazole-6-boronic acid and its derivatives often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is a valuable transformation in organic synthesis . The protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .


Molecular Structure Analysis

The molecular weight of 2,3-Dimethyl-2H-indazole-6-boronic acid is 161.95 . The InChI string, which represents the structure of the molecule, is 1S/C7H7BN2O2/c11-8(12)6-2-1-5-4-9-10-7(5)3-6/h1-4,11-12H, (H,9,10) .


Chemical Reactions Analysis

2,3-Dimethyl-2H-indazole-6-boronic acid can participate in various chemical reactions. For instance, it can be used in Suzuki-Miyaura coupling reactions to synthesize indazole derivatives . It can also be used to synthesize indazole substituted purines and pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors .

Scientific Research Applications

Synthesis and Structural Characterization

2,3-Dimethyl-2H-indazole-6-boronic acid derivatives have been extensively studied for their synthetic routes and structural properties. For instance, the synthesis of indazole substituted twistenediones from a 2-quinonyl boronic acid demonstrates the versatility of boronic acid derivatives in creating complex molecular structures with potential applications in materials science and organic synthesis (Rojas-Martín et al., 2013). Similarly, the study on Cu-catalyzed arylation of the amino group in the indazole ring highlights the importance of boronic acid derivatives in the regioselective synthesis of complex heterocycles, which could have implications in medicinal chemistry and drug design (Anil Kumar et al., 2015).

Materials Science and Catalysis

Boronic acids, including 2,3-Dimethyl-2H-indazole-6-boronic acid derivatives, are pivotal in the development of materials science and catalysis. The study on dimers of boroglycine and methylamine boronic acid offers insights into the relative importance of dative versus hydrogen bonding, which could have implications in the design of new materials and catalysts (Larkin et al., 2008). Moreover, the work on boronic acid-catalyzed, highly enantioselective Aza-Michael additions showcases the utility of boronic acids in organic synthesis, potentially leading to the creation of novel compounds with significant pharmacological activity (Hashimoto et al., 2015).

Organic Synthesis and Pharmaceutical Applications

The role of boronic acid derivatives in facilitating complex organic transformations is also highlighted in the synthesis of polyheterocycles and the exploration of their pharmaceutical applications. For example, the regiospecific synthesis of 5-(1H-indol-2-yl)-1- and 2-methyl-6,7-dihydro-2H-indazole isomers demonstrates the utility of boronic acid derivatives in creating bioactive molecules (Dandu et al., 2007). Additionally, boronic acid catalysis for mild and selective [3+2] dipolar cycloadditions to unsaturated carboxylic acids opens new avenues in the synthesis of small heterocyclic products, which are important in pharmaceutical research (Zheng et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, 2-Methyl-2H-indazole-6-boronic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(2,3-dimethylindazol-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O2/c1-6-8-4-3-7(10(13)14)5-9(8)11-12(6)2/h3-5,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEURACXBMNIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=NN(C(=C2C=C1)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-2H-indazole-6-boronic acid

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